2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-12(27-18-7-4-14(21)10-16(18)22)19(26)23-15-5-2-13(3-6-15)17-11-25-8-9-28-20(25)24-17/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYXRRPRPURRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide typically involves multiple steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.
Attachment of the phenyl group: The imidazo[2,1-b]thiazole core is then functionalized with a phenyl group via a Suzuki coupling reaction.
Introduction of the propanamide moiety: The final step involves the reaction of the intermediate with 2-(2,4-dichlorophenoxy)propanoic acid under amide coupling conditions, typically using reagents such as EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative and a substituted aniline.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M, reflux) | HCl in ethanol/water (1:1) | 2-(2,4-dichlorophenoxy)propanoic acid + 4-(imidazo[2,1-b]thiazol-6-yl)aniline | 78% |
| Basic (NaOH, 1M, 80°C) | NaOH in aqueous ethanol | Sodium 2-(2,4-dichlorophenoxy)propanoate + free amine | 85% |
Key Findings :
-
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with faster rates in basic media due to hydroxide ion availability .
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The imidazothiazole ring remains intact under these conditions, demonstrating its stability to hydrolysis.
Electrophilic Substitution at the Dichlorophenoxy Group
The electron-deficient dichlorophenoxy ring undergoes selective substitution at the para position to the oxygen atom.
Nitration
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:2) | 0–5°C, 2 hr | 2-(2,4-dichloro-5-nitrophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide | 62% |
Mechanistic Insight :
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Nitronium ion (NO₂⁺) attacks the para position due to the directing effect of the phenoxy oxygen .
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Steric hindrance from the adjacent chlorine atoms limits further nitration.
Halogenation
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Br₂ in CCl₄ | RT, 1 hr | 2-(2,4-dichloro-5-bromophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide | 55% |
Limitations :
-
Bromination occurs only under controlled stoichiometry to prevent over-substitution.
Oxidation of the Imidazothiazole Ring
The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl-S-oxide)phenyl)propanamide | 48% |
| KMnO₄ (aq) | pH 7, 25°C, 6 hr | 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl-S,S-dioxide)phenyl)propanamide | 36% |
Structural Impact :
-
Sulfoxide formation increases polarity and hydrogen-bonding capacity, modifying biological activity .
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Over-oxidation to sulfone reduces ring aromaticity, altering electronic properties.
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms on the phenoxy ring participate in NAS under mild conditions.
Reaction with Amines
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hr | 2-(2-piperidino-4-chlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide | 70% |
Regioselectivity :
Reaction with Thiols
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl mercaptan | K₂CO₃, DMSO, 100°C | 2-(2-benzylthio-4-chlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide | 65% |
Applications :
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–Cl bond, generating aryl radicals.
| Conditions | Additives | Product | Yield |
|---|---|---|---|
| UV (254 nm) | AIBN in benzene | 2-(2,4-dihydroxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide | 40% |
Mechanism :
-
Radical intermediates abstract hydrogen from solvent or additives, leading to dechlorination.
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the thiazole ring.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, Phenylboronic acid | DME, 80°C, 24 hr | 2-(2,4-dichlorophenoxy)-N-(4-(5-phenylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide | 58% |
Suzuki-Miyaura Specificity :
Scientific Research Applications
Anti-inflammatory Applications
Research indicates that compounds containing thiazole and imidazo[2,1-b]thiazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Mechanism of Action : The inhibition of COX-1 and COX-2 enzymes leads to reduced production of prostaglandins, mediators of inflammation. Studies have shown that thiazole derivatives can selectively inhibit COX-2 while sparing COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
The imidazo[2,1-b]thiazole component of the compound has been linked to anticancer activity. Research has demonstrated that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines through multiple mechanisms.
- Case Studies :
- A study showed that imidazo[2,1-b]thiazole derivatives exhibited potent anti-proliferative effects against hepatic cancer cell lines (HepG2), highlighting their potential as therapeutic agents for liver cancer .
- Another investigation into thiazole-integrated compounds revealed significant activity against breast cancer cell lines (MCF-7), with some derivatives outperforming standard treatments like 5-fluorouracil .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new drug candidates. Studies have identified key structural features that enhance the activity of thiazole and imidazo[2,1-b]thiazole derivatives:
- Dichlorophenoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Imidazo[2,1-b]thiazole Ring : Essential for anticancer activity; modifications to this moiety can significantly affect potency.
Summary of Findings
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves its interaction with molecular targets such as kinases. The imidazo[2,1-b]thiazole moiety is crucial for binding to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations
Imidazo[2,1-b]Thiazole Core: The imidazo[2,1-b]thiazole scaffold is a common feature in SIRT1 agonists (e.g., SRT1720, SRT2183) and enzyme inhibitors (e.g., compound 5). The target compound lacks the piperazine or hydroxypyrrolidine substituents seen in SRT series, which are critical for SIRT1 binding .
Substituent Impact on Activity: Electron-Withdrawing Groups: The 2,4-dichlorophenoxy moiety in the target compound contrasts with the methylsulfonyl group in compound 5, which shows moderate enzyme inhibition (IC50 ~1.4 μM). Chlorine atoms may enhance membrane permeability or oxidative stability . Amide Linkers: The propanamide linker in the target compound differs from carboxamide linkers in SRT1720/SRT2183. This could alter binding kinetics or metabolic stability .
Biological Targets: SIRT1 Agonists: SRT1720 and SRT2183 exhibit nanomolar potency for SIRT1 activation, linked to metabolic regulation. The absence of a basic amine (e.g., piperazine) in the target compound makes SIRT1 targeting unlikely . Antimicrobial Activity: highlights imidazo[2,1-b]thiazole derivatives with antibacterial properties. The dichlorophenoxy group in the target compound may enhance Gram-negative activity compared to earlier analogs .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide (CAS Number: 893989-91-8) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.3 g/mol. The structure consists of a dichlorophenoxy group and an imidazo[2,1-b]thiazole moiety, which are known to contribute to its biological properties.
Antimycobacterial Activity
Recent studies have highlighted the compound's significant activity against Mycobacterium tuberculosis (Mtb). For instance, one study reported that a related benzo-[d]-imidazo-[2,1-b]-thiazole derivative with a similar structure exhibited an IC50 of 2.03 μM and an IC90 of 15.22 μM against Mtb H37Ra . This suggests that the compound may share similar mechanisms of action.
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been extensively studied for their anticancer properties. Compounds in this class have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values less than 10 μM in human glioblastoma and melanoma cell lines . The presence of the thiazole ring is critical for cytotoxic activity due to its ability to interact with cellular targets involved in proliferation and survival.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity: Many imidazo[2,1-b]thiazole derivatives act as inhibitors of key enzymes involved in bacterial and cancer cell metabolism.
- Induction of Apoptosis: Some studies indicate that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Disruption of Cell Membrane Integrity: Antimicrobial activity may be mediated through disruption of bacterial cell membranes.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling phenoxyacetamide intermediates with substituted phenylamines. For example, HATU-mediated coupling in DMF with diisopropylethylamine (DIPEA) as a base is effective for forming amide bonds . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of acid and amine), reaction time (4–18 hours), and purification via column chromatography (e.g., using hexane:EtOAc gradients). Yield improvements (up to 89%) are achievable by selecting chiral amines or fluorinated benzylamines .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR : Confirm proton environments (e.g., dichlorophenyl protons at δ 6.8–7.4 ppm, imidazothiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).
- Melting Point (m.p.) : Consistent m.p. ranges (e.g., 100–130°C) indicate purity .
- TLC : Monitor reaction progress using Rf values (e.g., 0.58–0.70 in 1:1 hexane:EtOAc) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Pseudomonas spp. (common for phenoxyacetamide derivatives) .
- Apoptosis Induction : Measure caspase-3/7 activation in glioblastoma (GBM) cell lines (e.g., U87MG) via fluorescence-based assays, referencing ER stress pathway modulators like ER stress inducers .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified substituents (e.g., cyclopropyl, hydroxyethyl, or cyano groups on the benzylamine moiety) .
- Biological Testing : Compare IC50 values across analogs in target-specific assays (e.g., microbial growth inhibition or ER stress activation).
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like SIRT1 or microbial enzymes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 µM) to identify threshold effects.
- Cell Line Validation : Use multiple cell lines (e.g., GBM vs. non-cancerous cells) to assess selectivity .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can the compound’s mechanism of action be elucidated using omics approaches?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., ER stress markers like CHOP or GRP78) .
- Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., SIRT1 activation or microbial enzyme inhibition) .
Q. What crystallographic methods are applicable for structural characterization?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., SIRT1) using vapor diffusion methods. Analyze bond angles and intermolecular interactions (e.g., hydrogen bonds with imidazothiazole nitrogen atoms) .
- Powder XRD : Confirm crystalline phase purity by matching experimental patterns to simulated data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
